N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a cyclopentyl group, a tetrazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Coupling Reactions: The tetrazole and triazole intermediates are then coupled with a cyclopentylamine derivative under appropriate conditions to form the desired compound.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole or triazole rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced tetrazole or triazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: This compound shares structural similarities with other tetrazole and triazole derivatives.
Tetrazole Derivatives: Compounds like 5-phenyl-2H-tetrazole exhibit similar reactivity and biological activity.
Triazole Derivatives: Compounds such as 1,2,4-triazole are known for their diverse applications in medicinal chemistry.
Uniqueness
What sets This compound apart is its combination of a cyclopentyl group with both tetrazole and triazole rings, providing a unique scaffold for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C18H22N8OS |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[4-methyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H22N8OS/c1-25-15(11-26-23-17(21-24-26)13-7-3-2-4-8-13)20-22-18(25)28-12-16(27)19-14-9-5-6-10-14/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,19,27) |
InChI Key |
WPGPBXDDZOUZPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCC2)CN3N=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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